molecular formula C16H27BO3 B1630078 3-(3,7-Dimethyloctyloxy)benzeneboronic acid CAS No. 209347-66-0

3-(3,7-Dimethyloctyloxy)benzeneboronic acid

Cat. No.: B1630078
CAS No.: 209347-66-0
M. Wt: 278.2 g/mol
InChI Key: XCGZTXOKLYKMJC-UHFFFAOYSA-N
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Description

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is an organic compound with the molecular formula C16H27BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 3,7-dimethyloctyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,7-Dimethyloctyloxy)benzeneboronic acid typically involves the following steps:

    Preparation of 3,7-Dimethyloctanol: This intermediate can be synthesized through the hydroformylation of 2,6-dimethylheptene, followed by hydrogenation.

    Etherification: The 3,7-dimethyloctanol is then reacted with 3-bromophenol in the presence of a base such as potassium carbonate to form 3-(3,7-dimethyloctyloxy)phenol.

    Borylation: The final step involves the borylation of 3-(3,7-dimethyloctyloxy)phenol using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,7-Dimethyloctyloxy)benzeneboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronate Esters: From esterification reactions.

Scientific Research Applications

3-(3,7-Dimethyloctyloxy)benzeneboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable complexes with various biomolecules.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: Acts as a ligand in catalytic systems for various organic transformations.

Mechanism of Action

The mechanism by which 3-(3,7-Dimethyloctyloxy)benzeneboronic acid exerts its effects depends on the specific reaction or application:

    Suzuki-Miyaura Coupling: The boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide.

    Oxidation: The boronic acid group is converted to a phenol through the action of an oxidizing agent.

    Complex Formation: In medicinal chemistry, the boronic acid can form reversible covalent bonds with diols and other functional groups in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the 3,7-dimethyloctyloxy group, making it less hydrophobic.

    3-(3,7-Dimethyloctyloxy)phenol: Lacks the boronic acid group, limiting its reactivity in coupling reactions.

    4-(3,7-Dimethyloctyloxy)benzeneboronic Acid: Similar structure but with the substituent in a different position, affecting its steric and electronic properties.

Uniqueness

3-(3,7-Dimethyloctyloxy)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics, making it particularly useful in certain synthetic and catalytic applications.

Properties

IUPAC Name

[3-(3,7-dimethyloctoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZTXOKLYKMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622924
Record name {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209347-66-0
Record name {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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